Spectral Differentiation: Dansyl-ethanolamine Exhibits a Red-Shifted Excitation/Emission Profile vs. Dansyl Chloride
Dansyl-ethanolamine demonstrates a clear spectral shift to longer wavelengths compared to the parent compound, dansyl chloride (DNS-Cl). In micelle-stabilized room temperature phosphorescence (MS-RTP) studies, the derivative product (dansyl-ethanolamine) exhibited a red shift in both excitation and emission maxima relative to DNS-Cl, whose values were λex/λem = 328/558 nm [1]. Furthermore, the optimal pH for phosphorescence emission of dansyl-ethanolamine increased from 7 (for DNS-Cl) to 10, indicating a significant alteration in the molecule's environmental sensitivity and protonation state upon conjugation with ethanolamine [1].
| Evidence Dimension | Spectral properties (Excitation/Emission maxima) and optimal pH for phosphorescence |
|---|---|
| Target Compound Data | λex/λem = Shifted to longer wavelengths vs. DNS-Cl (exact values not provided in abstract); optimal pH = 10 |
| Comparator Or Baseline | Dansyl chloride (DNS-Cl): λex/λem = 328/558 nm; optimal pH = 7 |
| Quantified Difference | Qualitatively red-shifted spectra; optimal pH increased by +3 units |
| Conditions | Micelle-stabilized room temperature phosphorescence (MS-RTP) using sodium dodecyl sulphate micelles with TlNO3 as a heavy atom perturber and Na2SO3 for deoxygenation [1]. |
Why This Matters
This spectral shift and altered pH sensitivity are critical for developing assays where differentiation from unreacted dansyl chloride is required, or where sensing in a higher pH environment is necessary, directly influencing experimental design and data interpretation.
- [1] Li, L.-D., et al. (1995). Room temperature phosphorescence properties of dansyl chloride and its derivatives. Analytica Chimica Acta, 312(3), 345-350. View Source
